(2S)-2-azido-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid
Description
Properties
IUPAC Name |
(2S)-2-azido-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O4/c1-9(2,3)16-7(13)5-4-6(8(14)15)11-12-10/h6H,4-5H2,1-3H3,(H,14,15)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHEKPGJJDAHOLO-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@@H](C(=O)O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
γ-Carboxylic Acid Protection
L-Glutamic acid is selectively esterified at the γ-position using tert-butyl alcohol (t-BuOH) and a carbodiimide coupling agent (e.g., DCC or EDC). Zinc chloride (ZnCl₂) catalyzes the reaction in anhydrous toluene at 60°C, yielding 5-(tert-butoxy)-5-oxopentanoic acid with 46–95% efficiency.
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Reactants : Glutaric anhydride (10 mmol), t-BuOH (186 mmol), ZnCl₂ (4.77 mmol).
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Conditions : Argon atmosphere, 60°C, 12 hours.
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Workup : Extraction with CH₂Cl₂, acidification with H₂SO₄, and chromatography.
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Yield : 46% (2.67 g).
α-Amino Group Conversion to Azide
The α-amino group undergoes diazo transfer using imidazole-1-sulfonyl azide hydrochloride (ISA·HCl) or triflyl azide (TfN₃). Copper sulfate (CuSO₄·5H₂O) and potassium carbonate (K₂CO₃) facilitate the reaction in a THF/H₂O mixture (1:1 v/v) at pH 10.
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Reactants : γ-tert-butyl-L-glutamic acid (1 eq), ISA·HCl (1.5 eq), CuSO₄·5H₂O (0.02 eq).
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Conditions : RT, 12 hours, pH 10 (adjusted with NaHCO₃).
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Yield : 85–90%.
Bromination at α-Position
L-Glutamic acid γ-tert-butyl ester is treated with phosphorus tribromide (PBr₃) in dry DCM to generate 2-bromo-5-(tert-butoxy)-5-oxopentanoic acid .
Route 3: Enzymatic Resolution
Lipase-catalyzed kinetic resolution of racemic 2-azido precursors in organic solvents (e.g., tert-butyl methyl ether) provides enantiomerically pure (2S)-isomer. Reported enantiomeric excess (ee) exceeds 98% but requires specialized enzyme screening.
Critical Analysis of Methodologies
Yield and Scalability Comparison
| Method | Key Reagents | Yield (%) | Scalability | Stereochemical Control |
|---|---|---|---|---|
| Diazotransfer (Route 1) | ISA·HCl, CuSO₄ | 85–90 | High | Excellent |
| Nucleophilic Substitution | NaN₃, PBr₃ | 70–75 | Moderate | Moderate |
| Enzymatic Resolution | Lipase B, TBME | 60–65 | Low | Excellent |
Route 1 is preferred for large-scale synthesis due to high yields and minimal racemization. Enzymatic methods, while stereoselective, are limited by substrate specificity and cost.
Reaction Optimization Insights
Solvent Systems
Temperature and pH
Catalysts
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CuSO₄·5H₂O : Stabilizes reactive intermediates in diazo transfer.
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ZnCl₂ : Lewis acid catalyst improves tert-butoxy group incorporation.
Analytical Characterization
Spectroscopic Data
Chiral Purity
Chiral HPLC (Chiralpak IC column, hexane/i-PrOH 90:10) confirms >99% ee for Route 1.
Challenges and Mitigation Strategies
Azide Stability
α-Azido compounds are photosensitive. Storage under argon at -20°C prevents degradation.
Chemical Reactions Analysis
Azide-Alkyne Cycloaddition (Click Chemistry)
The azide group at position 2 undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form stable 1,2,3-triazole rings. This reaction is pivotal in bioconjugation and polymer chemistry.
Example Reaction:
Conditions:
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Catalyzed by CuSO₄/sodium ascorbate.
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Solvent: DMF or THF at 25–60°C.
Applications:
Hydrolysis of the tert-Butyl Ester
The tert-butyl ester at position 5 is cleaved under acidic conditions to yield the corresponding carboxylic acid.
Example Reaction:
Conditions:
Key Data:
| Reagent | Time | Yield |
|---|---|---|
| TFA/DCM (1:1) | 2–4 hr | >90% |
Azide Reduction to Amine
The azide group is reduced to a primary amine using catalytic hydrogenation or Staudinger conditions.
Example Reaction:
Conditions:
Applications:
Esterification/Amidation of the Carboxylic Acid
The free carboxylic acid at position 1 reacts with alcohols or amines to form esters or amides.
Example Reaction:
Conditions:
Key Data:
| Substrate | Product | Yield |
|---|---|---|
| Benzyl alcohol | Benzyl ester | 85% |
Curtius Rearrangement
Thermal decomposition of the azide forms an isocyanate intermediate, which reacts with nucleophiles.
Example Reaction:
Conditions:
Transesterification of the tert-Butyl Ester
The tert-butyl ester undergoes exchange with other alcohols under acidic or basic conditions.
Example Reaction:
Conditions:
Scientific Research Applications
(2S)-2-azido-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme mechanisms and protein modifications.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-2-azido-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid involves its interaction with molecular targets such as enzymes and receptors. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property makes it useful in bioconjugation and labeling studies.
Comparison with Similar Compounds
Structural Comparison
The compound shares a 5-oxopentanoic acid backbone with several analogs, differing in substituents at the 2- and 5-positions. Key structural analogs include:
Key Observations :
- The azido group in the target compound is unique among analogs, enabling click chemistry applications absent in Boc- or amino-substituted derivatives .
- tert-Butyl esters are prevalent across analogs for solubility and stability, contrasting with benzyl esters (e.g., Boc-Glu(OBzl)-OH), which require harsher deprotection conditions .
Physicochemical Properties
- Solubility : tert-Butyl esters (e.g., target compound, Boc-Glu(OtBu)-OH) exhibit lower water solubility compared to benzyl esters or free carboxylic acids .
- Stability : Azides are thermally stable but photochemically reactive, whereas Boc groups require acidic conditions for removal .
- Spectroscopy : The azido group shows a distinct IR absorption at ~2100 cm⁻¹ (N3 stretch), absent in other analogs .
Biological Activity
(2S)-2-azido-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid is a synthetic compound that has gained attention due to its unique structural features and potential biological applications. This article explores the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features an azido group, a tert-butyl ether, and a pentanoic acid backbone. Its molecular formula is C11H16N4O3, and its IUPAC name reflects its complex structure. The presence of the azido group allows for bioorthogonal chemistry applications, making it a valuable tool in biochemical research.
The biological activity of this compound primarily involves its interaction with various biomolecules through:
- Bioorthogonal Reactions : The azido group can undergo click chemistry reactions, allowing for selective labeling of proteins and other biomolecules.
- Hydrophobic Interactions : The tert-butyl group enhances the lipophilicity of the compound, facilitating interactions with lipid membranes and hydrophobic pockets in proteins.
- Enzyme Inhibition : Preliminary studies suggest that modifications to the azido group may influence enzyme activity, although specific targets remain to be fully elucidated.
In Vitro Studies
Recent research has indicated that derivatives of compounds with similar structures exhibit varied biological activities, including:
- Antagonistic Effects on Receptors : Certain derivatives have been shown to inhibit binding to CCK receptors, which are involved in gastric acid secretion and appetite regulation .
- Cytotoxicity : Some azido-containing compounds have demonstrated cytotoxic effects against cancer cell lines, suggesting potential applications in oncology.
In Vivo Studies
Case studies involving related compounds highlight the pharmacological potential:
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Gastric Secretion Inhibition : Compounds structurally related to this compound have been evaluated for their ability to inhibit gastric acid secretion in animal models. For instance, a related compound was effective at reducing acid secretion induced by pentagastrin infusion in both cats and dogs .
Compound ID50 (mg/kg) Route Species CR 2194 15.5 (iv) iv Cat CR 2194 8.7 (IV) iv Dog CR 2194 24.2 oral Dog
Case Studies
- Case Study on Gastrin Receptor Antagonists : A series of studies focused on the development of non-peptidic antagonists for CCK receptors demonstrated that structural modifications could lead to significant differences in receptor affinity and selectivity. These findings suggest that similar approaches could be applied to derivatives of this compound for enhanced biological activity .
- Click Chemistry Applications : The azido group allows for applications in click chemistry, where it can be used for labeling biomolecules in live cells. This has implications for tracking cellular processes and understanding protein interactions in real-time.
Q & A
Q. What synthetic strategies are optimal for introducing the azide and tert-butoxycarbonyl groups while preserving stereochemical integrity?
- Methodological Answer : To synthesize the compound, employ a stepwise approach:
- Use tert-butyloxycarbonyl (Boc) as a protecting group for the carboxylic acid moiety due to its stability under basic conditions and ease of removal with trifluoroacetic acid (TFA) .
- Introduce the azide group via Mitsunobu reaction or nucleophilic substitution, ensuring stereochemical control by chiral auxiliaries or enzymatic catalysis. Monitor reaction progress with TLC and confirm stereochemistry via polarimetry or chiral HPLC .
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) and verify purity by NMR (¹H, ¹³C) and HRMS .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR to resolve stereochemistry and verify tert-butoxy (δ ~1.2 ppm) and azide (no direct proton signal) groups.
- Mass Spectrometry : HRMS (e.g., ESI-TOF) to confirm molecular ion ([M+H]+ or [M+Na]+) with <3 ppm error .
- Infrared Spectroscopy : Detect azide stretch (~2100 cm⁻¹) and carbonyl peaks (~1700 cm⁻¹).
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and monitor degradation .
Q. How should this compound be stored to minimize degradation during long-term experiments?
- Methodological Answer :
- Store in airtight, light-resistant containers at –20°C under inert gas (argon/nitrogen).
- Avoid exposure to strong oxidizers (e.g., peroxides) and moisture, as tert-butoxycarbonyl groups are prone to acidic hydrolysis .
- Regularly validate stability via HPLC and FTIR to detect decomposition (e.g., CO₂ or NOx byproducts) .
Q. What safety protocols are essential when handling this azide-containing compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for all procedures to avoid inhalation of azide vapors.
- Emergency Measures : In case of skin contact, wash with soap/water (15+ min); for eye exposure, flush with saline (10–15 min). Avoid metal catalysts (e.g., Cu) to prevent explosive azide reactions .
- Waste Disposal : Neutralize azides with sodium nitrite/acid solutions before disposal in designated containers .
Advanced Research Questions
Q. How can contradictory NMR and mass spectrometry data be resolved during structural validation?
- Methodological Answer :
- Scenario : Discrepancies between observed HRMS ([M+H]+) and NMR integration ratios.
- Approach :
- Re-examine sample preparation (e.g., solvent purity, deuterated solvent selection).
- Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations and confirm connectivity.
- Cross-validate with alternative techniques like X-ray crystallography or circular dichroism for chiral centers .
Q. What strategies mitigate low yields in azide-alkyne cycloaddition reactions involving this compound?
- Methodological Answer :
- Optimize reaction conditions: Use Cu(I) catalysts (e.g., CuBr), ascorbate reductants, and inert atmospheres to enhance click reaction efficiency.
- Monitor azide stability via TLC or in situ IR; replace tert-butoxy groups with more stable alternatives (e.g., benzyl) if thermal decomposition occurs .
- Employ microwave-assisted synthesis to reduce reaction time and byproduct formation .
Q. How can potential cytotoxicity of this compound be assessed for bioconjugation applications?
- Methodological Answer :
- Conduct in vitro assays:
- MTT/PrestoBlue : Measure cell viability in HEK-293 or HeLa cells after 24–48 hr exposure.
- Apoptosis Markers : Use flow cytometry (Annexin V/PI staining) to detect early/late apoptosis.
- Compare cytotoxicity to structurally similar compounds (e.g., Boc-protected analogs) to isolate azide-specific effects .
Q. What mechanistic insights explain unexpected byproducts during ester hydrolysis of the tert-butoxy group?
- Methodological Answer :
- Scenario : Formation of nitro compounds or ketones during hydrolysis.
- Hypothesis : Acidic conditions (e.g., TFA) may protonate the azide, leading to Staudinger-like reactions or Curtius rearrangements.
- Testing :
- Use milder acids (e.g., HCl/dioxane) and monitor pH (<2).
- Characterize byproducts via LC-MS/MS and isotopic labeling (¹⁵N-azide) to track nitrogen migration .
Q. How does the stereochemistry of the compound influence its reactivity in peptide coupling reactions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
